BUTANOIC ACID, 3-HYDROXY-4-(TRIPHENYLMETHOXY)-, METHYL ESTER, (S)
Overview
Description
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a chiral compound with significant importance in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate typically involves the protection of the hydroxyl group followed by esterification. One common method includes the use of trityl chloride to protect the hydroxyl group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the trityloxy group directly into the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields a primary alcohol .
Scientific Research Applications
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets. The hydroxyl and trityloxy groups play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved often include enzymatic catalysis and receptor-ligand interactions, which are essential for its biological and medicinal effects .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxy-4-(trimethylammonio)butanoate: Similar in structure but with a trimethylammonio group instead of a trityloxy group.
3-Hydroxy-4-oxoquinolines: These compounds share the hydroxyl group but differ in the presence of a quinoline ring.
Uniqueness
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate is unique due to its trityloxy group, which provides steric hindrance and influences its reactivity and binding properties. This makes it particularly valuable in the synthesis of sterically demanding molecules and in applications requiring specific molecular interactions .
Properties
IUPAC Name |
methyl (3S)-3-hydroxy-4-trityloxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXPBJBTPYBQH-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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